N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
Description
N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylamine group at position 2 and a 2-methylphenyl group at position 3. The 1,3,4-thiadiazole scaffold is known for its electron-rich aromatic system, which enhances its ability to participate in hydrogen bonding and π-π interactions, making it pharmacologically relevant .
Synthesis:
The compound is typically synthesized via cyclocondensation reactions. For instance, substituted 5-phenyl-1,3,4-thiadiazol-2-amines are prepared by reacting aromatic aldehydes with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or via microwave-assisted methods to improve yield and efficiency . Ethylation of the amine group is achieved using ethyl halides or through reductive amination .
Properties
IUPAC Name |
N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFHEOBZSVBCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Grinding Method Using Thiosemicarbazide and Aromatic Acid
A patented method describes the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine by selecting 2-methylbenzoic acid as the aromatic acid precursor. The key steps are:
- Reactants: Thiosemicarbazide, 2-methylbenzoic acid (aromatic acid), and phosphorus pentachloride (PCl5).
- Procedure: The reactants are combined in a dry reaction vessel and ground at room temperature until the reaction completes, forming a crude thiadiazole product.
- Post-treatment: The crude product is treated with an alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to yield the pure product.
- Advantages: This solid-phase synthesis is simple, requires mild conditions, short reaction time, low equipment demands, and yields above 91%.
This method is economical and environmentally friendlier due to the use of solid-phase grinding and low toxicity reagents.
Solution-Phase Cyclization Using Thiocarbohydrazide and Aromatic Amines
Another common synthetic route involves:
- Reactants: Aromatic amines (e.g., 2-methylphenyl amine derivatives) reacted with thiocarbohydrazide.
- Dehydrating Agents: Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to promote cyclization.
- Conditions: Reflux under anhydrous conditions to facilitate ring closure forming the 1,3,4-thiadiazole ring.
- Outcome: Formation of substituted 1,3,4-thiadiazol-2-amines with good yields.
This method is widely used in laboratory and industrial settings due to its reliability and scalability.
N-Ethylation Step
To specifically obtain the N-ethyl derivative, an N-alkylation step is required:
- Starting Material: 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine.
- Reagents: Ethyl halides (e.g., ethyl bromide or ethyl iodide) or ethylating agents.
- Conditions: Typically, the reaction is carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable solvent like DMF or acetonitrile.
- Result: Selective alkylation at the amino group at position 2 to form this compound.
This step can be integrated post-thiadiazole ring formation or via direct alkylation of the amino-thiadiazole intermediate.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
Spectroscopic Characterization: The formation of the thiadiazole ring and substitution pattern is confirmed by IR, 1H NMR, and 13C NMR spectroscopy. The disappearance of characteristic amide or carboxyl groups and appearance of thiadiazole ring signals confirm successful cyclization and substitution.
Yield and Purity: The solid-phase grinding method provides yields exceeding 90% with high purity after recrystallization, making it suitable for scale-up.
Reaction Time: The grinding and standing reaction typically completes within minutes to a few hours, significantly shorter than traditional liquid-phase methods.
Environmental and Safety Aspects: Use of phosphorus pentachloride and phosphorus oxychloride requires careful handling due to corrosiveness, but their low toxicity compared to other chlorinating agents and the solid-phase approach reduce environmental impact.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Solid-phase grinding | Thiosemicarbazide, 2-methylbenzoic acid, PCl5 | Cyclization via grinding | Room temp grinding + alkaline workup | >91 | Simple, fast, mild, high yield | Requires dry conditions, handling PCl5 |
| Solution-phase cyclization | Aromatic amine, thiocarbohydrazide, POCl3/PCl5 | Cyclization under reflux | Reflux in POCl3 or PCl5 | 80–90 | Well-established, scalable | Longer reaction time, harsher reagents |
| N-ethylation of amino group | Intermediate thiadiazole amine + ethyl halide | N-alkylation | Base, reflux or RT in polar solvent | 70–85 | Selective alkylation | Requires optimization to avoid over-alkylation |
Chemical Reactions Analysis
Types of Reactions: N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups replacing the ethyl or methyl groups.
Scientific Research Applications
Anticancer Activity
The anticancer properties of 1,3,4-thiadiazole derivatives have been extensively studied. N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine has shown promising results in inhibiting various cancer cell lines.
Case Studies:
- A study highlighted that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazoles exhibited significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. The introduction of different substituents enhanced cytotoxicity against other cancer types such as lung A549 and cervical HeLa cells .
- Another research demonstrated that compounds containing the 1,3,4-thiadiazole scaffold showed potent activity against gastric and lung cancers, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Compounds with the thiadiazole moiety have been recognized for their antimicrobial activities against a range of pathogens.
Antibacterial and Antifungal Activities:
- Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were often lower than those of standard antibiotics .
- Additionally, antifungal activity against strains like Candida albicans has been reported, with some derivatives showing better efficacy compared to conventional antifungals like fluconazole .
Cell Cycle Arrest and Apoptosis:
- Several studies have indicated that thiadiazole derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. This effect is often accompanied by the induction of apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Molecular Interactions:
- The structure of thiadiazoles allows for interactions with various biological targets. For instance, hydrogen bonding and π–π stacking interactions have been observed in crystal structures involving thiadiazole compounds . These interactions may enhance their stability and bioactivity.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Key Findings:
- Substituents on the phenyl ring significantly influence the compound's potency. Electron-withdrawing groups generally enhance anticancer activity by increasing lipophilicity and facilitating cellular uptake .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features :
- Thiadiazole ring : The sulfur atom in the ring contributes to lipophilicity, influencing membrane permeability.
- Ethylamine side chain : Enhances solubility in polar solvents compared to bulkier alkyl groups .
The pharmacological and physicochemical properties of N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine are influenced by structural modifications in analogous compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazol-2-amine Derivatives
Key Insights :
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and antifungal activities by increasing electrophilicity . Bulkier substituents (e.g., benzyl, phenoxyethyl) reduce solubility but improve target specificity . Heteroaromatic rings (e.g., pyridine) contribute to anticancer activity through intercalation or enzyme inhibition .
Binding Affinities: Docking studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed binding energies of −6.5 to −8.0 kcal/mol against SARS-CoV-2 Mpro, comparable to the native ligand (−8.1 kcal/mol) .
Synthetic Yields :
ADME Profiles :
- Compounds with logP < 5 and molecular weight < 500 Da (e.g., N-ethyl derivatives) comply with Lipinski’s rule, suggesting oral bioavailability .
Biological Activity
N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, antifungal, and anticancer properties, making it a subject of extensive research.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₃N₃S, characterized by a thiadiazole ring that includes two nitrogen atoms and one sulfur atom. The presence of an ethyl group and a 2-methylphenyl moiety contributes to its unique chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Comparison Drug | Comparison Drug MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Ampicillin | 16 |
| Bacillus subtilis | 30.0 | Streptomycin | 10 |
| Escherichia coli | 50.0 | Gentamicin | 20 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity against strains like Candida albicans and Aspergillus niger. The antifungal efficacy was assessed through zone of inhibition tests, demonstrating effectiveness similar to that of established antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been noted for its cytostatic effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited GI50 values in the range of 3.29 to 10 μg/mL against these cell lines, indicating significant antiproliferative activity .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | GI50 (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| MCF7 | 10.0 |
| H460 | 5.0 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells or cancerous tissues. This interaction can inhibit essential enzymes or receptors critical for microbial survival or cancer cell proliferation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of various thiadiazole derivatives. For instance:
- Olsen et al. (2018) highlighted the cytostatic properties of thiadiazole derivatives and their potential in developing new anticancer agents.
- Dogan et al. investigated the effects of structural modifications on the antimicrobial activity of thiadiazole derivatives and found that specific substitutions significantly enhanced their efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-ethyl-5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, ultrasound-assisted synthesis (as demonstrated for analogous thiadiazoles) improves yield and reduces reaction time by enhancing reagent mixing and energy transfer. A typical protocol involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-methylbenzyl halides under sonication, followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst use (e.g., triethylamine for deprotonation) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and ethyl/methyl group integration .
- FTIR to identify characteristic N–H (3250–3350 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–S (600–700 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS or GC-MS) to verify molecular ion peaks and fragmentation patterns .
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
Q. What are the key intermolecular interactions observed in the crystal structure of similar thiadiazol-2-amine derivatives?
- Methodological Answer : X-ray crystallography (e.g., using Bruker diffractometers) reveals hydrogen bonding (N–H⋯N, N–H⋯S) and π-π stacking. For example, in 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, N–H⋯N hydrogen bonds form [101] chains, while C–H⋯O interactions stabilize the 3D network . Refinement with SHELXL and visualization via WinGX are critical for interpreting electron density maps and calculating dihedral angles (e.g., 70.86° between heterocyclic rings) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the potential bioactivity of this compound?
- Methodological Answer :
Target Selection : Identify relevant biological targets (e.g., COVID-19 main protease [PDB ID 6LU7] or parasitic enzymes like Trypanosoma cruzi proteases ).
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian or Avogadro (DFT calculations for charge distribution and tautomeric states) .
Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid parameters to encompass the active site (e.g., 20 ų box for 6LU7) .
Validation : Compare docking scores (binding energy in kcal/mol) with known inhibitors (e.g., N3 inhibitor for 6LU7) and validate via MD simulations (GROMACS) to assess binding stability .
Q. What strategies resolve contradictions in biological activity data between structurally similar thiadiazol-2-amine derivatives?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., nitro, halogen, or aryl groups) and correlate changes with bioassay results (e.g., IC₅₀ values against cancer cell lines) .
- Crystallographic Studies : Compare ligand-receptor interactions (e.g., hydrogen-bonding patterns in co-crystals) to explain potency differences .
- Statistical Tools : Apply multivariate regression to identify dominant physicochemical properties (logP, polar surface area) influencing activity .
Q. How can the electronic and steric effects of the 2-methylphenyl substituent influence the compound’s reactivity in further functionalization?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The methyl group’s electron-donating effect may deactivate the phenyl ring toward electrophilic substitution, directing reactions to the thiadiazole ring .
- Experimental Validation : Perform regioselective alkylation/acylation under controlled conditions (e.g., NaH as base in THF) to target the amine group . Monitor reaction progress via TLC and characterize products via 2D NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
